(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the benzimidazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enenitrile Moiety: The final step involves the coupling of the dimethyl benzimidazole with 3-phenoxybenzaldehyde and malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with biological targets, making them promising candidates for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. Typically, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dimethyl and phenoxy groups, which may affect its biological activity and chemical properties.
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the phenoxy group, which may influence its interactions with biological targets.
Uniqueness
The presence of both dimethyl and phenoxy groups in (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds. These groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the phenoxy group may provide additional sites for functionalization, allowing for the development of derivatives with enhanced biological activity.
Properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-11-22-23(12-17(16)2)27-24(26-22)19(15-25)13-18-7-6-10-21(14-18)28-20-8-4-3-5-9-20/h3-14H,1-2H3,(H,26,27)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYUGUBMCWNNN-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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